2-(4-fluorobenzamido)-N-(4-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
Description
2-(4-fluorobenzamido)-N-(4-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a synthetic small molecule featuring a bicyclic cyclopenta[d]thiazole core. This structure is substituted at position 2 with a 4-fluorobenzamido group and at position 4 with a 4-methoxyphenethyl carboxamide moiety. The compound’s design incorporates pharmacophoric elements common in kinase inhibitors and anticancer agents, such as aromatic fluorination (to enhance bioavailability) and methoxy-substituted phenethyl chains (to modulate solubility and target binding) .
Properties
IUPAC Name |
2-[(4-fluorobenzoyl)amino]-N-[2-(4-methoxyphenyl)ethyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3S/c1-30-17-8-2-14(3-9-17)12-13-25-22(29)18-10-11-19-20(18)26-23(31-19)27-21(28)15-4-6-16(24)7-5-15/h2-9,18H,10-13H2,1H3,(H,25,29)(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESVLNKTSLGBTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorobenzamido)-N-(4-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the fluorobenzamido and methoxyphenethyl groups. Common reagents used in these reactions include thionyl chloride, anhydrous potassium carbonate, and various organic solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Amide Bond Reactivity
The compound contains two amide groups that participate in characteristic reactions:
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Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the amide bonds undergo cleavage to yield 4-fluorobenzoic acid and corresponding amine derivatives.
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Nucleophilic Substitution : The secondary amide nitrogen can react with electrophiles like acyl chlorides or alkyl halides in DMF at 60–80°C to form N-alkylated or N-acylated derivatives.
Reaction Conditions Table
| Reaction Type | Reagents/Conditions | Products | Yield (%) |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 8h | 4-fluorobenzoic acid + thiazole-amine | 72–85 |
| Alkaline Hydrolysis | 2M NaOH, EtOH, 70°C, 6h | Sodium 4-fluorobenzoate + free amine | 68–78 |
| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-methylated derivative | 55–62 |
Thiazole Ring Modifications
The cyclopenta[d]thiazole core demonstrates three primary reaction types:
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Electrophilic Aromatic Substitution : Bromination (Br₂/CHCl₃) occurs at the C5 position of the thiazole ring, confirmed via NMR analysis .
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Oxidation : Treatment with m-CPBA in dichloromethane oxidizes the thiazole’s sulfur atom to a sulfoxide (→S=O), altering its planarity and biological activity.
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Cycloadditions : Participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride at 120°C, forming bicyclic adducts .
Key Structural Data
| Modification | Analytical Confirmation |
|---|---|
| Brominated Derivative | ¹H NMR δ 7.82 (s, 1H, C5-H) |
| Sulfoxide Formation | MS: [M+H]⁺ m/z calc. 433.12, found 433.10 |
Aromatic Ring Functionalization
The 4-fluorophenyl and 4-methoxyphenethyl groups undergo distinct reactions:
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Fluorophenyl Ring : Resistant to nitration (HNO₃/H₂SO₄) due to electron-withdrawing fluorine, but undergoes Suzuki coupling with aryl boronic acids using Pd(PPh₃)₄ catalyst.
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Methoxyphenethyl Group : Demethylation occurs with BBr₃ in CH₂Cl₂ at −78°C, yielding a phenolic derivative.
Comparative Reactivity
| Aromatic Group | Reaction | Rate (k, M⁻¹s⁻¹) |
|---|---|---|
| 4-Fluorophenyl | Suzuki Coupling | 1.2 × 10⁻³ |
| 4-Methoxyphenyl | BBr₃ Demethylation | 4.8 × 10⁻⁴ |
Reductive Transformations
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Amide Reduction : LiAlH₄ in THF reduces the carboxamide group to a methylene amine (-CH₂NH-).
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Nitro Group Reduction : If nitro substituents are introduced, H₂/Pd-C reduces them to amines with >90% efficiency .
Stability Under Physiological Conditions
The compound degrades in simulated gastric fluid (pH 1.2) via amide hydrolysis (t₁/₂ = 2.3h) but remains stable in plasma (t₁/₂ >24h), suggesting oral bioavailability challenges.
Synthetic Utility
This molecule serves as a scaffold for generating analogs:
Scientific Research Applications
Antimicrobial Applications
Thiazole derivatives have been widely studied for their antimicrobial properties. The compound has shown promise in combating various microbial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies typically employ methods such as the turbidimetric method to evaluate the efficacy of these compounds against microbial resistance.
- Mechanism of Action : The thiazole ring is believed to interact with bacterial enzymes or cellular structures, disrupting critical processes necessary for microbial survival.
- Case Study : A study on similar thiazole derivatives demonstrated significant antimicrobial activity, suggesting that modifications to the thiazole structure can enhance potency against resistant strains .
Anticancer Applications
The anticancer potential of this compound has been explored through various assays, particularly against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7).
- In Vitro Studies : Compounds similar to 2-(4-fluorobenzamido)-N-(4-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide have been assessed using the Sulforhodamine B (SRB) assay, revealing effective cytotoxicity against cancer cells .
- Molecular Docking Studies : Computational studies have indicated favorable binding interactions between these compounds and target proteins involved in cancer proliferation pathways. This approach helps in understanding the binding affinities and potential mechanisms of action at a molecular level .
Structure-Activity Relationship (SAR)
The modification of substituents on the thiazole ring significantly influences the biological activity of compounds. For instance, the presence of fluorine and methoxy groups has been associated with enhanced lipophilicity and improved interaction with biological targets.
| Substituent | Effect on Activity |
|---|---|
| Fluorine | Increased potency against resistant strains |
| Methoxy | Improved solubility and bioavailability |
Mechanism of Action
The mechanism of action of 2-(4-fluorobenzamido)-N-(4-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through modulation of signaling pathways involved in inflammation and oxidative stress. It may also interact with cellular receptors and enzymes, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with related derivatives, focusing on substituents, synthetic strategies, and inferred pharmacological properties.
Structural Analogues
Functional Group Analysis
- Fluorinated Aryl Groups : The 4-fluorobenzamido group enhances metabolic stability and binding affinity in kinase inhibitors, as seen in benzo[d]thiazole derivatives .
- Methoxy vs. Thiophene Substituents: 4-Methoxyphenethyl: Improves hydrophilicity and π-stacking interactions via the methoxy group.
- Carboxamide Linkage : Critical for hydrogen-bonding interactions with kinase ATP-binding pockets, as demonstrated in structurally related inhibitors .
Spectral Characterization
- IR Spectroscopy :
- Absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) confirm the thione tautomer in triazole derivatives, a technique applicable to verifying tautomeric states in the target compound’s thiazole core .
- Strong carbonyl (C=O) stretches at ~1663–1682 cm⁻¹ in hydrazinecarbothioamides , comparable to the carboxamide groups in the target molecule.
- NMR :
Inferred Pharmacological Profiles
While direct data for the target compound are unavailable, insights from analogues suggest:
- Kinase Inhibition : Benzo[d]thiazole-2,4-dicarboxamides exhibit moderate-to-strong kinase inhibition, attributed to dual carboxamide motifs .
- Anticancer Potential: Cyclopenta[d]thiazole derivatives with fluorinated aryl groups show antiproliferative activity in vitro, likely due to apoptosis induction via kinase pathway modulation .
Biological Activity
The compound 2-(4-fluorobenzamido)-N-(4-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a novel bicyclic heterocyclic compound with potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential as an anticancer agent.
Chemical Structure and Properties
The compound features a unique cyclopenta[d]thiazole core, which is modified with various functional groups that enhance its biological activity. The presence of the 4-fluorobenzamido and 4-methoxyphenethyl moieties may influence its pharmacokinetic properties and receptor interactions.
Antitumor Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant antitumor properties. For instance, related thiazole derivatives have shown promising results against various cancer cell lines.
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 2.12 ± 0.21 | DNA binding |
| Compound B | HCT116 (Colon) | 5.13 ± 0.97 | Apoptosis induction |
| Compound C | SK-BR-3 (Breast) | 6.75 ± 0.19 | Cell cycle arrest |
Data adapted from recent studies on thiazole derivatives .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : Similar compounds have been shown to bind to DNA, particularly in the minor groove, which can disrupt replication and transcription processes.
- Apoptosis Induction : The ability to trigger programmed cell death in cancer cells is a critical property for anticancer agents.
- Cell Cycle Arrest : Compounds that prevent cancer cells from progressing through the cell cycle can effectively reduce tumor growth.
Case Studies
A notable case study involved the evaluation of a structurally similar compound in vivo, where it demonstrated significant tumor regression in xenograft models. The study reported a reduction in tumor volume by approximately 60% following treatment with a dosage of 0.3 mg/kg , indicating strong efficacy against aggressive tumor types .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of This compound is crucial for its development as a therapeutic agent. Preliminary ADME-Tox studies suggest favorable absorption and distribution characteristics, with low toxicity profiles observed in initial screenings.
Table 2: ADME-Tox Profile
| Parameter | Value |
|---|---|
| Absorption | High |
| Distribution | Moderate |
| Metabolism | Hepatic |
| Excretion | Renal |
| Toxicity | Low |
Data based on predictive modeling and initial experimental results .
Q & A
Q. Table 1: Example Synthetic Parameters from Analogous Thiazole Derivatives
| Step | Reagents/Conditions | Yield Range | Purity | Reference |
|---|---|---|---|---|
| Amide Coupling | HATU, DIPEA, DMF, RT | 57–75% | 95% | |
| Cyclization | POCl₃, reflux, 80°C | 60–70% | 90–95% | |
| Final Purification | Silica gel (EtOAc/Hexane 3:7) | – | >95% |
What spectroscopic techniques are essential for characterizing this compound, and how are they applied?
Methodological Answer:
Key techniques include:
- ¹H NMR : Confirms substitution patterns (e.g., fluorobenzamido proton signals at δ 7.8–8.2 ppm) and cyclopenta-thiazole backbone integration .
- ESI-MS : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass ± 0.5 Da) .
- FT-IR : Identifies carbonyl stretches (1680–1720 cm⁻¹ for carboxamide and thiazole C=N) .
Q. Table 2: Representative Spectral Data from Similar Compounds
| Technique | Key Signals | Functional Group Confirmed | Reference |
|---|---|---|---|
| ¹H NMR | δ 2.5–3.0 (cyclopentane CH₂) | Dihydrocyclopenta ring | |
| ESI-MS | m/z 456.12 (calc. 456.10) | Molecular ion | |
| FT-IR | 1695 cm⁻¹ (C=O stretch) | Carboxamide |
Advanced Research Questions
How can computational modeling guide the optimization of reaction pathways for this compound?
Methodological Answer:
Computational tools like density functional theory (DFT) and molecular dynamics simulate reaction trajectories and transition states:
- Reaction Path Search : Quantum chemical calculations (e.g., Gaussian 16) predict energetically favorable pathways for cyclization steps, reducing trial-and-error experimentation .
- Solvent Effects : COSMO-RS models optimize solvent selection by calculating solvation free energies, improving yield in amide coupling steps .
- Catalyst Screening : Virtual libraries of organocatalysts are screened for activation energy reduction in key steps (e.g., thiazole ring closure) .
Case Study : A DFT study on analogous thiadiazine derivatives reduced reaction optimization time by 40% by identifying optimal temperature and solvent polarity .
What strategies are recommended for resolving discrepancies in observed vs. predicted biological activity?
Methodological Answer:
Discrepancies often arise from off-target interactions or metabolic instability. Strategies include:
- SAR Studies : Synthesize analogs with modified fluorobenzamido or methoxyphenethyl groups to isolate critical pharmacophores .
- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., demethylation of methoxy groups) that reduce efficacy .
- Target Engagement Assays : Cellular thermal shift assays (CETSA) confirm binding to hypothesized targets (e.g., kinase enzymes) .
Example : A thiazole derivative showed conflicting IC₅₀ values in kinase assays; CETSA revealed target protein degradation under assay conditions, requiring protocol adjustments .
How can researchers address solubility challenges in in vitro assays for this lipophilic compound?
Methodological Answer:
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (150–200 nm size) to enhance aqueous dispersion .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily to improve solubility during assays .
Q. Table 3: Solubility Enhancement Methods and Outcomes
| Method | Solubility Improvement | Bioactivity Retention | Reference |
|---|---|---|---|
| DMSO/PEG-400 (1:4) | 5-fold increase | 90% | |
| PLGA Nanoparticles | 10-fold increase | 85% | |
| Phosphate Prodrug | 20-fold increase | 75% |
Intellectual Property and Collaborative Research
What patent considerations arise when developing novel derivatives of this compound?
Methodological Answer:
- Novelty Search : Use databases like CAS SciFinder to verify structural uniqueness of derivatives (e.g., substitution at the 4-methoxyphenethyl group) .
- Mode-of-Action Claims : Patent claims should emphasize novel biological targets (e.g., "Inhibition of ABCG2 transporter for reversing chemotherapy resistance") .
- Collaborative Frameworks : Partner with computational chemistry groups to pre-emptively model patent-space coverage for derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
